molecular formula C8H11N3 B2782943 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 887407-82-1

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2782943
CAS No.: 887407-82-1
M. Wt: 149.197
InChI Key: UNAGNNHUDKZLIR-UHFFFAOYSA-N
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Description

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of an aryl-substituted pyrazole with a suitable nitrile precursor. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-4-carbaldehyde
  • 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile
  • 4-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-3-(4-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7(3-9)5-11-6-8(2)4-10-11/h4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAGNNHUDKZLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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